2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid
Overview
Description
2,6-Difluoro-3-(3’,5’-dimethoxybenzyloxy)phenylboronic acid is a boronic acid derivative with the empirical formula C15H15BF2O5 and a molecular weight of 324.08 g/mol . This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(3’,5’-dimethoxybenzyloxy)phenylboronic acid typically involves the reaction of 2,6-difluorophenol with 3,5-dimethoxybenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(3’,5’-dimethoxybenzyloxy)phenylboronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring.
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the phenol group.
Oxidizing and Reducing Agents: Used to modify functional groups.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,6-Difluoro-3-(3’,5’-dimethoxybenzyloxy)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of new pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the creation of novel materials with specific electronic properties.
Biological Studies: Investigated for its potential interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(3’,5’-dimethoxybenzyloxy)phenylboronic acid involves its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The boronic acid group interacts with palladium catalysts, facilitating the transfer of the organic group to the target molecule . This process is crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid
- 2,6-Difluoro-3-(3’,5’-dimethoxybenzyloxy)phenylboronic acid
Uniqueness
2,6-Difluoro-3-(3’,5’-dimethoxybenzyloxy)phenylboronic acid is unique due to the presence of both fluorine and methoxy groups, which enhance its reactivity and stability in cross-coupling reactions compared to similar compounds . This makes it a valuable reagent in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[3-[(3,5-dimethoxyphenyl)methoxy]-2,6-difluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BF2O5/c1-21-10-5-9(6-11(7-10)22-2)8-23-13-4-3-12(17)14(15(13)18)16(19)20/h3-7,19-20H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMBETHVNGWKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC2=CC(=CC(=C2)OC)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BF2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584635 | |
Record name | {3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-01-7 | |
Record name | B-[3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.